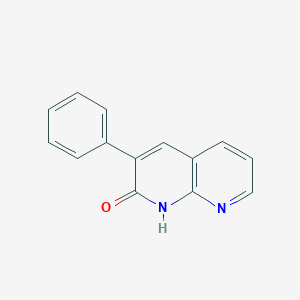
3-Phenyl-1,8-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,8-naphthyridin-2(1H)-one, also known as PHN, is a heterocyclic organic compound with a molecular formula of C16H11N2O. PHN has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
3-Phenyl-1,8-naphthyridin-2(1H)-one has been utilized in the synthesis of various compounds with notable antibacterial properties. For instance, the compound was used in the formation of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, which demonstrated significant antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004). Similarly, a series of derivatives synthesized from this compound showed potent cytotoxicity, with potential applications in drug development due to improved ADME properties (Lin, 2006).
Synthesis of Antimicrobial Compounds
The compound has also been used in the greener synthesis of phthalazin-1(2H)-one derivatives, which were tested for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited good to excellent antimicrobial activities, highlighting their potential as therapeutic agents (Sakram et al., 2019).
Fluorescent Sensor Development
In the field of chemical sensing, 3-Phenyl-1,8-naphthyridin-2(1H)-one has been employed in the design of a pyrene-based fluorescent probe. This probe selectively detects Ni2+ ions, demonstrating potential applications in environmental monitoring and biological systems (Khan, Ramu, & Pitchumani, 2018).
Development of Novel Antimicrobial Agents
Research has shown the effectiveness of substituted 3-aryl-1,8-naphthyridine derivatives, synthesized using 3-Phenyl-1,8-naphthyridin-2(1H)-one, in antimicrobial applications. These derivatives displayed promising results against various microbial strains, further emphasizing the compound's utility in creating new antimicrobial agents (Ravi et al., 2018).
Advancements in Homogeneous Catalysis
The compound has been instrumental in the synthesis of new complexes for applications in homogeneous catalysis, particularly in the hydroformylation of styrene (Moya et al., 2008). This further extends its utility to industrial chemical processes.
Propiedades
IUPAC Name |
3-phenyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14/h1-9H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILQDKWMYLRKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,8-naphthyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
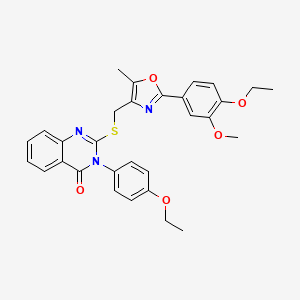

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
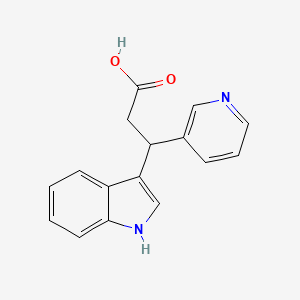
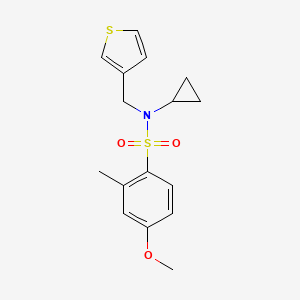
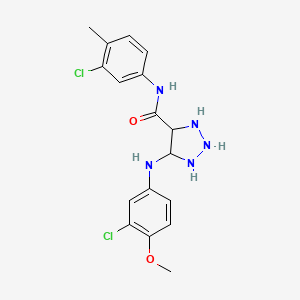
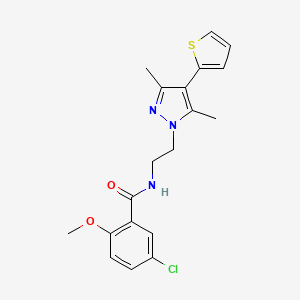
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2633986.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)

![(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2633989.png)
![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)